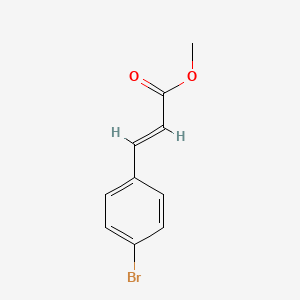

Methyl 3-(4-bromophenyl)acrylate

Description

Overview of the Compound's Significance in Organic Chemistry Research

The significance of Methyl 3-(4-bromophenyl)acrylate in organic chemistry research stems from its role as a bifunctional molecule. The electron-withdrawing nature of the acrylate (B77674) group activates the double bond for various addition reactions, while the carbon-bromine bond on the phenyl ring is a prime site for cross-coupling reactions. This dual reactivity allows for sequential or one-pot modifications, providing an efficient route to diverse molecular scaffolds.

Phenyl acrylates and their derivatives are recognized as important compounds due to their applications in the agrochemical and medical fields. nih.gov The presence of the bromo-substituent in this compound further enhances its utility, serving as a handle for introducing a vast range of organic fragments.

Historical Context and Evolution of Research on Bromophenyl Acrylates

The development and understanding of bromophenyl acrylates are intrinsically linked to the advent of palladium-catalyzed cross-coupling reactions, most notably the Heck and Suzuki reactions. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an activated alkene, provides a direct method for the synthesis of substituted acrylates like this compound. organic-chemistry.org The general catalytic cycle for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

Initially, these reactions often required harsh conditions. However, significant research has led to the development of more efficient and milder catalytic systems, including the use of various phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and even phosphine-free catalysts, making the synthesis of bromophenyl acrylates more accessible and versatile. organic-chemistry.orglibretexts.org

Similarly, the Suzuki reaction, which couples an organoboron compound with an organic halide, has become a cornerstone of modern organic synthesis. researchgate.netnih.gov this compound is an excellent substrate for Suzuki reactions, allowing for the substitution of the bromine atom with a wide variety of aryl, heteroaryl, or alkyl groups. nih.govmdpi.com The evolution of these powerful synthetic tools has been a driving force in the expanded use of bromophenyl acrylates as key intermediates in the synthesis of pharmaceuticals, functional materials, and biologically active compounds.

Current Research Directions and Scientific Importance of this compound

Current research continues to leverage the unique reactivity of this compound. A significant area of focus is its use as a precursor in the synthesis of complex organic molecules with potential biological activity. For instance, it can be a starting material for the synthesis of novel copolymers and hydrogels with applications in drug delivery systems. researchgate.net

Furthermore, the compound is utilized in the exploration of new catalytic methodologies. Researchers employ it as a model substrate to test the efficacy of novel palladium catalysts and to develop more sustainable and "green" reaction protocols, for example, by using water as a solvent or employing recyclable catalysts. organic-chemistry.orgrsc.org The ongoing investigation into the reactions of this compound and related compounds is crucial for advancing the field of organic synthesis, enabling the creation of novel molecules with tailored properties for a range of scientific and technological applications.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₂ guidechem.comscbt.com |

| Molecular Weight | 241.08 g/mol guidechem.comscbt.com |

| CAS Number | 71205-17-9 guidechem.comchemicalbook.com |

| Melting Point | 89 °C beilstein-journals.org |

| Appearance | White solid beilstein-journals.org |

| Solubility | Soluble in common organic solvents |

| Storage Temperature | Room Temperature guidechem.com |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data |

| ¹H NMR (300 MHz, CDCl₃) δ: 7.65-7.50 (m, 4H), 6.42 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H) |

| ¹³C NMR (75 MHz, CDCl₃) δ: 166.9, 143.2, 133.2, 132.2, 129.6, 125.0, 117.2, 51.9 |

| IR (KBr, cm⁻¹): 3060, 1715, 1635, 1585, 1488, 1315, 1200, 1170, 980, 820 |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Heck reaction .

Heck Reaction

This palladium-catalyzed reaction involves the coupling of 4-bromoiodobenzene or 4-dibromobenzene with methyl acrylate. researchgate.net

Reaction Scheme:

4-Bromophenyl Halide + Methyl Acrylate --(Pd catalyst, Base)--> this compound

| Reactants | Catalyst/Base | Product |

| 4-Iodo-bromobenzene, Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | This compound |

| 4-Dibromobenzene, Methyl acrylate | PdCl₂(PPh₃)₂, Bu₃N | This compound |

The reaction typically proceeds with high stereoselectivity to yield the trans (E) isomer. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKOGXVHZUSUAF-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-78-0 | |

| Record name | METHYL 4-BROMOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 4 Bromophenyl Acrylate and Its Analogues

Direct Esterification Approaches for Acrylate (B77674) Synthesis

Direct esterification is a fundamental method for synthesizing esters, including acrylates. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acidic catalyst. For the synthesis of Methyl 3-(4-bromophenyl)acrylate, this would involve the reaction of 3-(4-bromophenyl)acrylic acid with methanol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is continuously removed. google.comgoogle.com Common acidic catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. researchgate.net The use of solid-supported acidic ionic liquids has also been explored as an environmentally friendly alternative to traditional acid catalysts, avoiding the use of toxic organic solvents as water-carrying agents. google.com

The general reaction is as follows:

3-(4-bromophenyl)acrylic acid + Methanol ⇌ this compound + Water

Factors influencing the reaction include temperature, reaction time, and the molar ratio of the reactants. The reaction temperature typically ranges from 30 to 140°C, with reaction times varying from 1 to 20 hours. google.com To prevent the polymerization of the acrylate, a polymerization inhibitor is often added to the reaction mixture. google.com

Palladium-Catalyzed Coupling Reactions in Acrylate Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Several of these reactions can be adapted for the synthesis of this compound and its analogues.

Heck Cross-Coupling Protocols

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a highly effective method for the synthesis of substituted alkenes and is widely used for the arylation of terminal alkenes. thieme-connect.de

For the synthesis of this compound, the Heck reaction would involve the coupling of an aryl halide, such as 4-bromoiodobenzene or 1-bromo-4-iodobenzene, with methyl acrylate. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297). A base, such as triethylamine, is required to neutralize the hydrogen halide generated during the reaction. chemicalbook.com

The general scheme for the Heck reaction is as follows:

4-Bromophenyl halide + Methyl acrylate → this compound + Amine salt

The reaction generally exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. thieme-connect.de Furthermore, the Heck reaction often proceeds with high stereoselectivity, predominantly forming the E (trans) isomer of the product. organic-chemistry.orgthieme-connect.de Various phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and influence the reaction's efficiency. thieme-connect.de

| Feature | Description |

| Reactants | Aryl or vinyl halide and an activated alkene |

| Catalyst | Palladium complex (e.g., Pd(OAc)2) |

| Base | Typically an amine (e.g., triethylamine) |

| Key Advantage | High regio- and stereoselectivity |

| Product | Substituted alkene |

Considerations for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate in the presence of a base. youtube.comyoutube.com This reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. youtube.com

To synthesize this compound via a Suzuki-Miyaura coupling, one possible route would involve the reaction of 4-bromophenylboronic acid with a methyl 3-haloacrylate. Alternatively, the coupling could be performed between a boronic acid derivative of methyl acrylate and a 1,4-dihalobenzene. A base, such as sodium carbonate or cesium carbonate, is essential for the transmetalation step in the catalytic cycle. youtube.com

A plausible catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. youtube.com

| Feature | Description |

| Reactants | Organoboron compound and an organic halide/triflate |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |

| Base | Required for activation of the organoboron species |

| Key Advantage | Mild conditions, low toxicity of reagents |

| Product | Biaryl, vinylarene, or other coupled products |

Stille Coupling Applications

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic halide or triflate. organic-chemistry.org This method is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. nih.gov

In the context of synthesizing this compound, a Stille coupling could be employed by reacting a 4-bromophenylstannane with a methyl 3-haloacrylate, or by coupling an organostannane derivative of methyl acrylate with a 1,4-dihalobenzene. The primary drawback of the Stille coupling is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of the organic group from the tin atom to the palladium center.

| Feature | Description |

| Reactants | Organostannane and an organic halide/triflate |

| Catalyst | Palladium complex |

| Additives | Sometimes a ligand or co-catalyst is used |

| Key Advantage | High functional group tolerance |

| Key Disadvantage | Toxicity of tin compounds |

| Product | Wide range of coupled products |

Hiyama Cross-Coupling Methodologies

The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. wikipedia.org This reaction requires an activating agent, typically a fluoride (B91410) source such as tetrabutylammonium fluoride (TBAF), to facilitate the transmetalation step. organic-chemistry.org Organosilanes are generally less toxic and more stable than their organotin counterparts, making the Hiyama coupling an attractive alternative to the Stille reaction. organic-chemistry.org

For the synthesis of this compound, a Hiyama coupling could be performed by reacting a 4-bromophenylsilane with a methyl 3-haloacrylate, or by coupling a silyl-acrylate derivative with a 1,4-dihalobenzene. A modification of this reaction, the Hiyama-Denmark coupling, can be performed under fluoride-free conditions using organosilanols. organic-chemistry.org

The activation of the organosilane by the fluoride ion generates a hypervalent silicon species, which is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.org

| Feature | Description |

| Reactants | Organosilane and an organic halide/triflate |

| Catalyst | Palladium or Nickel complex |

| Activator | Fluoride source (e.g., TBAF) or a base |

| Key Advantage | Low toxicity of silicon reagents |

| Product | Biaryl, vinylarene, or other coupled products |

Kumada Coupling Approaches

The Kumada coupling, also known as the Kumada-Tamao-Corriu reaction, was one of the first transition metal-catalyzed cross-coupling reactions to be developed. chem-station.com It involves the reaction of a Grignard reagent with an organic halide or triflate, typically catalyzed by a nickel or palladium complex. chem-station.comwikipedia.org

To synthesize this compound using this method, a Grignard reagent prepared from a 4-bromohalobenzene could be coupled with a suitable halo-acrylate derivative. The high reactivity of Grignard reagents makes them potent nucleophiles, but also limits the functional group tolerance of the reaction. chem-station.com Functional groups that are sensitive to strong bases or nucleophiles are generally not compatible with the Kumada coupling. nrochemistry.com

The catalytic cycle involves the oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. chem-station.com

| Feature | Description |

| Reactants | Grignard reagent and an organic halide/triflate |

| Catalyst | Nickel or Palladium complex |

| Key Advantage | High reactivity of the Grignard reagent |

| Key Disadvantage | Low functional group tolerance |

| Product | C-C coupled products |

Desulfitative Arylation Reactions

Desulfitative arylation has emerged as a potent tool for carbon-carbon bond formation, utilizing arylsulfonyl chlorides or related sulfonamides as aryl sources. This method provides an alternative to traditional cross-coupling reactions that use organometallic reagents.

A palladium-catalyzed, Heck-type reaction has been successfully employed for the synthesis of this compound. researchgate.net In this protocol, 4-bromo-N-methoxy-benzenesulfonamide serves as the arylating agent, which couples with methyl acrylate to yield the desired product. The reaction proceeds via the generation of an aryl radical through desulfonylation, which then engages in the palladium catalytic cycle. researchgate.net This method is notable for its compatibility with various functional groups on both the sulfonamide and the olefin.

A study reported the successful synthesis of this compound from 4-bromo-N-methoxy-benzenesulfonamide and methyl acrylate, achieving a 62% yield. researchgate.net The reaction was carried out under specific palladium-catalyzed conditions, demonstrating the viability of this desulfitative approach. researchgate.net

Table 1: Desulfitative Synthesis of Cinnamate (B1238496) Analogues

| Arylating Agent | Olefin | Product | Yield (%) |

|---|---|---|---|

| 4-bromo-N-methoxy-benzenesulfonamide | Methyl acrylate | 3-(4-Bromo-phenyl)-acrylic acid methyl ester | 62% |

| 4-chloro-N-methoxy-benzenesulfonamide | Methyl acrylate | 3-(4-Chloro-phenyl)-acrylic acid methyl ester | 65% |

| 5-bromo-2,N-dimethoxy-benzenesulfonamide | Methyl acrylate | 3-(5-Bromo-2-methoxy-phenyl)-acrylic acid methyl ester | 61% |

Data sourced from a palladium-catalyzed desulfitative Heck-type reaction study. researchgate.net

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly efficient method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. uta.edu This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, the typical precursors are 4-bromobenzaldehyde and a phosphonate ester, such as triethyl phosphonoacetate or trimethyl phosphonoacetate.

The reaction is initiated by the deprotonation of the phosphonate ester using a base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of 4-bromobenzaldehyde. The resulting intermediate subsequently eliminates a phosphate byproduct to form the carbon-carbon double bond. A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble, facilitating its removal during workup. uta.edu

Recent advancements have focused on developing more environmentally benign reaction conditions. For instance, the HWE reaction for the synthesis of (E)-ethyl 3-(4-bromophenyl)acrylate has been successfully performed in deep eutectic solvents (DES) like choline chloride/urea, which are non-toxic and biodegradable. uniba.itrsc.org This approach, often using a base like 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU), allows for high yields and stereoselectivity at room temperature. uniba.itrsc.org

Table 2: Horner-Wadsworth-Emmons Synthesis of (E)-Ethyl 3-(4-bromophenyl)acrylate

| Aldehyde | Phosphonate | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-bromobenzaldehyde | Triethyl phosphonoacetate | DBU | Choline Chloride/Urea | 99% |

| 4-bromobenzaldehyde | Triethyl phosphonoacetate | LiCl, DBU | Acetonitrile (B52724) | 96% |

Data compiled from studies on HWE reactions in conventional and deep eutectic solvents. rsc.orgnih.gov

Morita-Baylis-Hillman (MBH) Adduct Transformations

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic Lewis base like a tertiary amine or phosphine. wikipedia.org The reaction between 4-bromobenzaldehyde and methyl acrylate yields a highly functionalized molecule known as an MBH adduct, specifically methyl 2-(hydroxy(4-bromophenyl)methyl)acrylate.

This adduct is a versatile synthetic intermediate possessing three key functional groups: a hydroxyl group, a carbon-carbon double bond, and an ester moiety. wikipedia.org Rather than being the final target, the MBH adduct serves as a precursor that can undergo various subsequent transformations. The dense functionality of the adduct allows for its conversion into a wide array of other compounds. wikipedia.org

For example, the hydroxyl group can be acetylated or halogenated to form MBH acetates or bromides, which are excellent substrates for nucleophilic substitution reactions. These modified adducts can be used to introduce different functionalities into the molecule. nih.gov Dehydration of the primary MBH adduct can also be a pathway to form α,β-unsaturated esters, although controlling the regioselectivity of the double bond can be a challenge. The utility of MBH adducts is thus centered on their capacity to be transformed into more complex molecular architectures. wikipedia.orgnih.gov

Michael Addition Reactions in Acrylate Functionalization

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis used to form carbon-carbon or carbon-heteroatom bonds. In the context of this compound, this reaction is not a method for its primary synthesis but rather a powerful tool for its subsequent functionalization. The electron-withdrawing nature of the ester group polarizes the alkene, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

Various nucleophiles, known as Michael donors, can be added across the double bond of the acrylate. These include amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions. nih.govencyclopedia.pub The reaction results in the saturation of the double bond and the formation of a substituted methyl 3-(4-bromophenyl)propanoate derivative.

For instance, the aza-Michael reaction of an amine with this compound would yield a β-amino ester. nih.gov Similarly, a thia-Michael reaction with a thiol would produce a β-thioether ester. encyclopedia.pub These reactions are often catalyzed by bases or phosphines and can be highly efficient. rsc.org This functionalization strategy is valuable for introducing new properties or functionalities into the molecule for various applications. researchgate.net

Other Catalytic and Non-Catalytic Synthetic Routes

Lewis base catalysis is a broad and powerful strategy in organic synthesis where a Lewis base (an electron-pair donor) initiates or accelerates a reaction. nih.gov Many of the reactions already discussed, such as the Morita-Baylis-Hillman reaction, are prime examples of Lewis base catalysis.

In the MBH reaction, a Lewis base catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or a tertiary phosphine, performs a nucleophilic attack on the β-position of methyl acrylate. organic-chemistry.org This initial step generates a zwitterionic enolate intermediate. This intermediate is the key nucleophile that then attacks the electrophile (e.g., 4-bromobenzaldehyde). The final step involves an elimination of the catalyst to regenerate it and form the product. organic-chemistry.org The role of the Lewis base is therefore to activate the acrylate, transforming it from a mild electrophile into a potent nucleophile, which is a concept known as umpolung (reactivity inversion). This catalytic mode enables bond formations that would not readily occur otherwise.

Radical-based reactions offer alternative pathways for the synthesis and functionalization of acrylate systems, often with unique reactivity and selectivity compared to ionic methods. One such method is the radical sulfonylation of MBH adducts.

A cesium carbonate-promoted radical sulfonylation of MBH bromides (derived from MBH adducts) with thiosulfonates has been developed to generate a series of allyl sulfones in good to high yields. thieme-connect.com While this method does not produce this compound itself, it demonstrates a powerful technique for functionalizing the core acrylate structure. For example, the reaction of an MBH bromide with S-(4-bromophenyl)-4-bromobenzenesulfonothioate can introduce a (4-bromophenyl)sulfonyl group onto the molecule. This reaction proceeds under mild conditions and shows broad functional group compatibility. thieme-connect.com

Table 3: Radical Sulfonylation of Phenylacrylate-Derived MBH Bromides

| Thiosulfonate | MBH Bromide | Product | Yield (%) |

|---|---|---|---|

| S-phenyl benzenesulfonothioate | Methyl (Z)-2-(bromomethyl)-3-phenylacrylate | Methyl (Z)-3-Phenyl-2-[(phenylsulfonyl)methyl]acrylate | 72% (gram scale) |

| S-(4-chlorophenyl) 4-chlorobenzenethiosulfonate | Methyl (Z)-2-(bromomethyl)-3-phenylacrylate | Methyl (Z)-2-{[(4-Chlorophenyl)sulfonyl]methyl}-3-phenylacrylate | 78% |

| S-(4-bromophenyl) 4-bromobenzenethiosulfonate | Methyl (Z)-2-(bromomethyl)-3-phenylacrylate | Methyl (Z)-2-{[(4-Bromophenyl)sulfonyl]methyl}-3-phenylacrylate | 69% |

Data from a study on Cs2CO3-mediated radical sulfonylation. thieme-connect.com

Cyclization Reactions

While this compound itself is a versatile substrate for various reactions, its analogues, strategically functionalized, are key precursors for the synthesis of diverse heterocyclic compounds through cyclization. These reactions are fundamental in generating complex molecular architectures from linear starting materials.

One prominent strategy involves the Paal-Knorr cyclization, a classic method for synthesizing five-membered heterocyclic rings. For instance, the condensation of ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate with gamma-aminobutyric acid (GABA) in an acidic ethanolic solution yields 4-(5-(4-bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)butanoic acid. sphinxsai.com This reaction proceeds through the formation of a 1,4-dicarbonyl intermediate which then cyclizes with a primary amine to form the pyrrole ring. sphinxsai.com

Another important class of cyclization is the Prins reaction, which can be used to form oxygen-containing heterocycles. A related analogue, 1-bromo-2-(3-(4-bromophenyl)prop-1-en-1-yl)benzene, can undergo a catalytic diastereoselective Prins reaction. This type of reaction typically involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization, trapping the resulting carbocation with a nucleophile.

Furthermore, Michael addition reactions often serve as a prelude to cyclization. The reaction of 3-(4-bromobenzoyl)prop-2-enoic acid, a related analogue, with active methylene (B1212753) compounds like acetylacetone under Michael conditions (sodium methoxide in methanol) affords a cyclized product, 3-(4-bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one. tandfonline.com This demonstrates the utility of the acrylate backbone in constructing six-membered rings. The initial conjugate addition creates an intermediate that can subsequently undergo an intramolecular condensation to form the cyclic system. tandfonline.com

The table below summarizes these exemplary cyclization reactions involving analogues of this compound.

| Cyclization Type | Starting Analogue(s) | Reagents | Product | Reference |

| Paal-Knorr Cyclization | Ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate, Gamma-aminobutyric acid | Ethanol, Hydrochloric acid | 4-(5-(4-Bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)butanoic acid | sphinxsai.com |

| Prins Reaction | 1-Bromo-2-(3-(4-bromophenyl)prop-1-en-1-yl)benzene | Formaldehyde, TfOH | Various 1,3-dioxanes | |

| Michael Addition/Cyclization | 3-(4-Bromobenzoyl)prop-2-enoic acid, Acetylacetone | Sodium methoxide, Methanol | 3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one | tandfonline.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced selectivity. tandfonline.comtandfonline.com This technology is particularly effective for synthesizing cinnamic acid derivatives like this compound.

One of the primary methods for synthesizing the acrylate backbone is through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. mdpi.comcem.comresearchgate.net The use of microwave irradiation can significantly accelerate these reactions. For example, the Heck coupling of aryl halides with acrylates can be completed in minutes under microwave heating, compared to hours with conventional methods. cem.com The vinylation of 3-bromoquinolin-2(1H)-one derivatives with ethyl acrylate, for instance, is efficiently achieved under microwave irradiation using a palladium catalyst and a base. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is another key method for forming the double bond in cinnamate esters. A microwave-assisted HWE reaction between triethyl phosphonoacetate and 4-bromobenzaldehyde using potassium carbonate in ethanol at 140°C for 20 minutes provides the corresponding ethyl cinnamate in high yield. acs.org This protocol highlights the efficiency and practicality of microwave heating for this class of transformation. acs.org

Furthermore, microwave irradiation is broadly applied to the synthesis of various heterocyclic compounds and other derivatives starting from acrylate analogues. Its ability to rapidly heat polar substances reduces reaction times and often leads to cleaner reactions with fewer byproducts. tandfonline.comtandfonline.com For instance, a microwave-assisted C–S cross-coupling reaction of 2-(4-bromophenyl)-benzothiazole with various thiols has been successfully demonstrated, showcasing the broad applicability of this technology for modifying brominated aromatic compounds. rsc.org

The table below outlines key microwave-assisted protocols relevant to the synthesis of this compound and its derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Key Advantage | Reference |

| Horner-Wadsworth-Emmons | 4-Bromobenzaldehyde, Triethyl phosphonoacetate | K₂CO₃, Ethanol | 140°C, 20 min, Microwave | High yield, short reaction time | acs.org |

| Knoevenagel Condensation | Aryl aldehyde, Malonic acid | Polyphosphate ester (PPE) | 90 seconds, Microwave, Solvent-free | Rapid, solvent-free, high yield | tandfonline.comtandfonline.com |

| Heck Cross-Coupling | Aryl halide, Acrylate | Palladium catalyst, Base | Minutes, Microwave | Drastically reduced reaction times | mdpi.comcem.com |

| C-S Cross-Coupling | 2-(4-Bromophenyl)-benzothiazole, Thiol | CuI, K₂CO₃, Acetonitrile | 80°C, 25-35 min, Microwave | Good to excellent yields for new molecules | rsc.org |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei.

The ¹H NMR spectrum of (E)-Methyl 3-(4-bromophenyl)acrylate provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The spectrum typically shows signals corresponding to the vinylic protons, the aromatic protons, and the methyl ester protons. The trans-configuration of the alkene is confirmed by the large coupling constant (typically around 16.0 Hz) between the two vinylic protons. The para-substitution on the benzene (B151609) ring results in a characteristic AA'BB' splitting pattern for the aromatic protons.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 7.63 | d | 16.0 | Vinylic H |

| 7.52 | d | 8.5 | Aromatic H |

| 7.38 | d | 8.5 | Aromatic H |

| 6.40 | d | 16.0 | Vinylic H |

| 3.80 | s | - | Methyl H (-OCH₃) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For (E)-Methyl 3-(4-bromophenyl)acrylate, distinct signals are observed for the carbonyl carbon, the two vinylic carbons, the four unique aromatic carbons (due to symmetry), and the methyl carbon.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 167.2 | C=O (Ester) |

| 143.4 | Vinylic CH |

| 133.0 | Aromatic C-Br |

| 132.2 | Aromatic CH |

| 129.5 | Aromatic CH |

| 124.5 | Aromatic C |

| 118.5 | Vinylic CH |

| 51.8 | Methyl C (-OCH₃) |

For complex molecules, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduyoutube.com For Methyl 3-(4-bromophenyl)acrylate, COSY would show correlations between the two vinylic protons and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It allows for the definitive assignment of a proton signal to its attached carbon, for instance, linking the methyl proton signal at ~3.80 ppm to the methyl carbon signal at ~51.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (over two to three bonds). researchgate.netsdsu.educolumbia.edu This is crucial for piecing together the molecular structure. For example, it would show a correlation from the methyl protons to the carbonyl carbon and from the vinylic protons to the aromatic carbons, confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. mdpi.com Key absorptions include a strong peak for the ester carbonyl (C=O) stretch, a peak for the alkene (C=C) stretch, and bands corresponding to the C-O ester linkage and the aromatic ring.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1720 | Stretching | C=O (Ester) |

| ~1640 | Stretching | C=C (Alkene) |

| ~1280, ~1170 | Stretching | C-O (Ester) |

| ~980 | Bending (out-of-plane) | =C-H (trans-Alkene) |

| ~825 | Bending (out-of-plane) | Aromatic C-H (para-substituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Molecules with conjugated systems, like this compound, absorb light in the UV or visible region. The extended conjugation between the 4-bromophenyl ring and the acrylate (B77674) moiety results in a characteristic maximum absorption (λmax). libretexts.org The λmax for this compound is typically observed in the range of 280-300 nm, which is indicative of a π to π* electronic transition within the conjugated system.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. beilstein-journals.org It provides the exact molecular weight and information about the structure through fragmentation patterns. libretexts.orglibretexts.org

The mass spectrum of this compound shows a distinct molecular ion peak. A key feature is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as two peaks of almost equal intensity, one at m/z 240 (for the ⁷⁹Br isotope) and another at m/z 242 (for the ⁸¹Br isotope).

Common fragmentation patterns observed include the loss of a methoxy (B1213986) radical (•OCH₃, M-31) and the loss of the methoxycarbonyl radical (•COOCH₃, M-59), which are characteristic of methyl esters. libretexts.org

Chromatographic Techniques for Research Analysis

Chromatographic techniques are pivotal in chemical research for the separation, identification, and purification of compounds. For a substance like this compound, these methods are essential for monitoring reaction progress, assessing purity, and isolating the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acrylate compounds due to its precision and reliability. e3s-conferences.org It is particularly useful for separating the target compound from starting materials, byproducts, and isomers. In the analysis of acrylates, reversed-phase HPLC is commonly employed. e3s-conferences.org

A typical HPLC method for analyzing compounds similar to this compound involves a C18 stationary phase, which is effective for separating weakly polar compounds. e3s-conferences.orgresearchgate.net The mobile phase is often a mixture of acetonitrile (B52724) and water, with gradient elution being used to achieve optimal separation of multiple components. e3s-conferences.org Detection is frequently accomplished using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths; for acrylates, a wavelength around 210 nm is often selected due to their strong UV absorption in this region. e3s-conferences.org The method's robustness allows for the determination of product purity with high accuracy and reproducibility. e3s-conferences.orgusm.myperkinelmer.com

Table 1: Illustrative HPLC Parameters for Acrylate Analysis

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Column | ZORBAX SB-AQ (or similar C18 column) | e3s-conferences.orgresearchgate.net |

| Dimensions | 250 mm × 4.6 mm, 5 µm | e3s-conferences.org |

| Mobile Phase | Acetonitrile and Water | e3s-conferences.org |

| Elution | Gradient Elution | e3s-conferences.org |

| Flow Rate | ~1.0 mL/min | americanlaboratory.com |

| Detector | Diode Array Detector (DAD) | e3s-conferences.org |

| Wavelength | ~210 nm | e3s-conferences.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a higher degree of specificity in compound identification. This technique is invaluable for confirming the molecular weight of this compound and identifying impurities, even at trace levels. americanlaboratory.com

For acrylate analysis, Electrospray Ionization (ESI) is a commonly used ionization source, typically in positive ion mode. americanlaboratory.com Following separation on a liquid chromatography column, the eluent is introduced into the mass spectrometer. The ESI source generates charged droplets from which ions of the analyte are desorbed into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). americanlaboratory.com The resulting mass spectrum provides definitive evidence of the compound's identity. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, aiding in the determination of the elemental composition. amazonaws.com

Table 2: Typical LC-MS Parameters for Acrylate Analysis

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | americanlaboratory.com |

| Polarity | Positive Ion Mode | americanlaboratory.com |

| Drying Gas | Nitrogen | americanlaboratory.com |

| Gas Flow | ~10 L/min | americanlaboratory.com |

| Gas Temperature | ~300 °C | americanlaboratory.com |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | amazonaws.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. The primary advantages of UPLC are increased resolution, higher sensitivity, and substantially faster analysis times. While specific UPLC studies on this compound are not detailed in the provided search results, the technique is well-established for analyzing related organic molecules, such as (E)-3-(4-Bromophenyl)acrylaldehyde. bldpharm.com The application of UPLC would allow for more rapid purity checks and reaction monitoring, improving throughput in a research setting. The fundamental principles of separation are similar to HPLC, often using C18 columns and acetonitrile/water mobile phases, but the performance is significantly enhanced.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is an indispensable analytical method for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular structure of a crystal, as well as the phase purity of a bulk sample.

For novel compounds like this compound, single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and atomic coordinates. nih.govnih.gov This information confirms the molecular structure, reveals details about conformation, and identifies intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal structure. nih.gov

While a full single-crystal structure for this compound is not available in the provided results, data for the closely related compound (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate illustrates the type of detailed information that can be obtained. nih.gov

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Acrylate Derivative, (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₇H₁₅BrO₃ | nih.gov |

| Molecular Weight | 347.20 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 15.5226 (9) | nih.gov |

| b (Å) | 5.9390 (3) | nih.gov |

| c (Å) | 34.775 (2) | nih.gov |

| V (ų) | 3205.9 (3) | nih.gov |

| Z | 8 | nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |

| Temperature (K) | 292 (2) | nih.gov |

In contrast to single-crystal XRD, Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. amazonaws.comrsc.org This technique is essential for verifying that the bulk synthesized material consists of the same crystalline phase as the single crystal used for structure determination. The PXRD pattern serves as a fingerprint for a specific crystalline solid. By comparing the experimental powder pattern to one simulated from single-crystal data, one can confirm the phase purity of the bulk sample. rsc.org It is also a critical tool for identifying different polymorphic forms of a compound. amazonaws.com

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant method in quantum chemistry for the study of electronic structures of molecules. It offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of medium-sized organic molecules like Methyl 3-(4-bromophenyl)acrylate.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the bond lengths, bond angles, and dihedral angles of the ground state structure. dntb.gov.ua The planarity of the acrylate (B77674) and phenyl groups, and their relative orientation, are key determinants of the molecule's electronic properties.

The electronic structure, which governs the molecule's reactivity, can be further analyzed. Natural Bond Orbital (NBO) analysis, for instance, provides insights into the charge distribution on different atoms and the nature of the chemical bonds. dergipark.org.tr For this compound, NBO analysis would likely reveal the electron-withdrawing effect of the bromine atom and the carbonyl group, influencing the electron density across the molecule.

Table 1: Predicted Geometric Parameters for a Related Acrylate Structure

| Parameter | Value |

|---|---|

| Dihedral Angle (Ring A/Ring B) | 75.54 (17)° |

| C-H Bond Length (aromatic) | 0.93 Å |

| C-H Bond Length (methylene) | 0.97 Å |

| C-H Bond Length (methyl) | 0.96 Å |

Data based on the crystal structure of (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate. nih.gov

Once the optimized geometry is obtained, vibrational frequency analysis can be performed using DFT. This calculation predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond, the C-Br bond, or the phenyl ring vibrations. spectroscopyonline.com By comparing the theoretical spectrum with experimental data, the accuracy of the computational model can be validated, and the experimental peaks can be assigned to specific molecular motions. For this compound, characteristic peaks would be expected for the carbonyl stretch, the aromatic C-C stretches, and the C-Br stretch, among others.

Table 2: Characteristic Infrared Absorption Frequencies for Acrylates

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | ~1700-1730 |

| C-C-O Stretch | ~1150-1200 |

| O-C-C Stretch | ~1060-1150 |

General values for acrylate polymers. spectroscopyonline.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net The HOMO is likely to be located on the phenyl ring and the C=C double bond, which are electron-rich regions. The LUMO, on the other hand, would be expected to be centered on the electron-deficient carbonyl group and the α,β-unsaturated system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests that the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to show different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the vinyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations in Reactivity Studies

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, solvent effects, and the initial stages of chemical reactions. frontiersin.org

For this compound, MD simulations could be employed to study its behavior in different solvents, providing insights into how the solvent molecules arrange around the solute and how this affects its conformation and reactivity. rsc.org For instance, in a polar solvent, the polar regions of the molecule would be expected to interact favorably with the solvent molecules. MD simulations can also be used to study the aggregation behavior of the molecule at higher concentrations. rsc.org

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic additions to the double bond or substitution reactions at the carbonyl group, computational methods can be used to map out the entire reaction pathway. researchgate.net

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. acs.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in a nucleophilic acyl substitution reaction, computational studies can help to distinguish between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Reactivity and Chemical Transformations of Methyl 3 4 Bromophenyl Acrylate

Reactions of the Acrylate (B77674) Moiety

The acrylate portion of Methyl 3-(4-bromophenyl)acrylate is an electron-deficient alkene, making it susceptible to various addition reactions. The double bond can readily participate in nucleophilic conjugate additions, cycloadditions, and reduction reactions.

One of the most common transformations is the Michael addition , where nucleophiles add to the β-carbon of the acrylate system. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed. For instance, the addition of amines or thiols can be facilitated by base catalysts. rsc.org These reactions are fundamental in constructing more complex molecules, introducing new functional groups, and extending the carbon skeleton.

Cycloaddition reactions , such as the Diels-Alder reaction, can also occur across the acrylate double bond, where it acts as a dienophile. These [4+2] cycloadditions are a powerful tool for the construction of six-membered rings. nih.gov Furthermore, [3+2] cycloaddition reactions with nitrones can lead to the formation of five-membered heterocyclic rings. ugent.be

The double bond of the acrylate can be readily hydrogenated to the corresponding saturated ester, methyl 3-(4-bromophenyl)propanoate. This transformation is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts such as Wilkinson's catalyst under a hydrogen atmosphere. Asymmetric hydrogenation can also be achieved using chiral rhodium nih.govresearchgate.net or nickel rsc.org catalysts, which allows for the stereoselective synthesis of chiral propanoate derivatives.

Transformations Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a versatile handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of complex aromatic and heteroaromatic structures.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Heck reaction , for example, allows for the arylation of alkenes by coupling them with the aryl bromide. nih.govmdpi.comyoutube.com This reaction is a powerful method for forming substituted stilbenes and other vinylated aromatic compounds.

The Suzuki-Miyaura coupling provides a route to biaryl compounds through the reaction of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used due to its high tolerance for various functional groups. nih.govresearchgate.net

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govepa.gov This reaction is instrumental in the synthesis of aryl-substituted alkynes.

Furthermore, the Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orgorganic-chemistry.orgchemspider.com This reaction is a cornerstone for the synthesis of arylamines.

Stereochemical Investigations in Reaction Outcomes

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The geometry of the starting acrylate, which is predominantly the (E)-isomer, often influences the stereochemistry of the products.

In asymmetric hydrogenation , the choice of a chiral catalyst is paramount in determining the enantiomeric excess (ee) of the resulting saturated ester. Chiral phosphine (B1218219) ligands complexed with rhodium or other transition metals can create a chiral environment around the double bond, leading to the preferential formation of one enantiomer. nih.govresearchgate.net For instance, rhodium complexes with chiral diphosphine ligands have been shown to be highly effective in the asymmetric hydrogenation of related acrylate substrates.

In Michael additions , the use of chiral organocatalysts can induce enantioselectivity. For example, cinchona alkaloid-derived catalysts can promote the asymmetric addition of nucleophiles to acrylic acid derivatives, leading to the formation of all-carbon quaternary stereocenters with high enantiomeric excess. organic-chemistry.org Similarly, enzyme-catalyzed Michael additions, for instance using 4-oxalocrotonate tautomerase (4-OT), can proceed with high enantiocontrol. nih.gov

The stereochemistry of cycloaddition reactions is also of great interest. The endo/exo selectivity in Diels-Alder reactions and the facial selectivity in dipolar cycloadditions are influenced by both steric and electronic factors of the reactants and catalysts.

Catalytic Transformations in Organic Synthesis

Catalysis plays a central role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations under mild conditions.

Metal-Catalyzed Reactions

Palladium catalysis is the most extensively utilized method for transformations at the bromine-substituted phenyl ring. As previously mentioned, the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are all prominent examples. The choice of ligand for the palladium catalyst is crucial in tuning the reactivity and selectivity of these transformations. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often employed to enhance the efficiency of these cross-coupling reactions. wikipedia.org

| Reaction | Catalyst/Reagents | Product Type | Ref. |

| Heck Reaction | Pd catalyst, base, alkene | Substituted alkene | mdpi.comorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Biaryl compound | nih.govresearchgate.net |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, alkyne | Aryl-substituted alkyne | nih.govepa.gov |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Arylamine | wikipedia.orgorganic-chemistry.org |

Rhodium and nickel catalysts are also significant, particularly in the context of asymmetric hydrogenation of the acrylate double bond. Chiral phosphine ligands in combination with these metals can afford high enantioselectivities. rsc.orgnih.govresearchgate.net

Organocatalytic Applications

Organocatalysis offers a metal-free alternative for promoting reactions on this compound, particularly at the acrylate moiety. Chiral amines and thioureas are effective catalysts for enantioselective Michael additions. organic-chemistry.orgmdpi.commdpi.com For example, primary amine-thiourea catalysts can activate the acrylate towards nucleophilic attack through hydrogen bonding, leading to the formation of chiral products with high enantiomeric excess.

| Reaction | Organocatalyst | Nucleophile | Product Feature | Ref. |

| Michael Addition | Cinchona alkaloid derivative | β-keto ester | All-carbon quaternary stereocenter | organic-chemistry.org |

| Michael Addition | DPEN-based thiourea | Cycloketone | High enantioselectivity | mdpi.com |

| Michael Addition | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Nitroalkane | γ-Nitro ester | nih.gov |

Photoredox Catalysis and Visible-Light Mediated Reactions

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions using visible light. This compound can participate in such reactions in several ways. The aryl bromide functionality can serve as a precursor to an aryl radical upon reduction by an excited photocatalyst. This aryl radical can then engage in various coupling reactions. rsc.org

Visible-light-induced Atom Transfer Radical Addition (ATRA) reactions can also involve the acrylate moiety. In these processes, a radical is generated and adds across the double bond, with the subsequent radical intermediate being trapped. bohrium.com This allows for the difunctionalization of the alkene. Furthermore, photoredox catalysis can be combined with other catalytic cycles, such as nickel catalysis, to achieve C-H functionalization and other complex transformations. rsc.orgnih.gov

| Reaction Type | Catalyst System | Key Feature | Ref. |

| Stoichiometric Coupling | Visible light/Nickel dual catalysis | Bromine radical-enhanced HAT | rsc.org |

| Atom Transfer Radical Polymerization | N-aryl phenoxazine (B87303) organocatalyst | Visible-light driven | bohrium.com |

| C(sp³)-H Functionalization | Ru(bpy)₃Cl₂ photocatalyst | Ugi-type three-component reaction | rsc.org |

| Carbobromination | 4CzIPN photocatalyst | Radical-addition radical-pairing mechanism | nih.gov |

Polymerization Studies and Material Science Applications

Homopolymerization Research of Methyl 3-(4-bromophenyl)acrylate

Copolymerization with Other Monomers

The copolymerization of this compound with other vinyl monomers has not been specifically documented. In principle, copolymerization could be employed to fine-tune the properties of the resulting material, combining the characteristics of the brominated acrylate (B77674) with those of comonomers like methyl methacrylate (B99206) or styrene.

Radical polymerization is a fundamental method for creating polymers from vinyl monomers like acrylates. The process is initiated by a radical species, which attacks the carbon-carbon double bond of the monomer, starting a chain reaction. This technique is valued for its tolerance of various functional groups and less stringent reaction conditions compared to ionic polymerization methods. While general principles of radical polymerization are well-established for a wide range of acrylates, specific kinetic data or studies detailing the free-radical polymerization of this compound are absent from the current body of scientific literature.

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis, allowing for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition-metal complex, typically copper-based. vwr.combldpharm.com This process allows for the controlled growth of polymer chains. ATRP has been successfully applied to a vast array of acrylate monomers to produce well-defined homopolymers and block copolymers. cymitquimica.comvwr.com The synthesis of acrylate-based block copolymers by ATRP has been evaluated for various applications, including drug delivery matrices. cymitquimica.com However, there are no specific reports on the use of this compound in ATRP reactions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that provides excellent control over polymerization via a chain transfer agent (CTA), typically a thiocarbonylthio compound. researchgate.net The choice of CTA is critical for controlling the polymerization of different monomer families, including acrylates. researchgate.net RAFT has been employed to create a wide variety of polymeric architectures from acrylate monomers. Research on poly(bromoethyl acrylate) has shown that brominated acrylate polymers can be synthesized via RAFT to act as precursors for further modification. Despite the extensive research into RAFT polymerization of acrylates, studies specifically involving this compound as a monomer have not been reported.

Controlled Radical Polymerization (CRP) Methods

Integration of this compound into Polymeric Architectures

The incorporation of specific monomers into complex polymeric architectures like block, graft, or star polymers allows for the creation of advanced materials with unique morphologies and properties. Acrylate monomers are frequently used to build such structures using CRP techniques. cymitquimica.comvwr.com For example, block copolymers composed of acrylate and methacrylate segments can form materials with interesting mechanical and phase properties. vwr.com While the potential exists to integrate the bromophenyl functionality of this compound into such architectures, no published studies have demonstrated this specific application.

Functional Polymers Derived from Bromophenyl Acrylates

The strategic incorporation of bromine atoms into acrylate polymers provides a versatile platform for the synthesis of a wide array of functional materials. The carbon-bromine bond on the phenyl ring of monomers like this compound serves as a key reactive site for post-polymerization modification. This allows for the initial creation of a well-defined parent polymer, which can then be chemically altered to introduce various functionalities, tailoring the final properties of the material for specific applications. This approach is often more advantageous than the direct polymerization of functional monomers, which can sometimes be incompatible with polymerization conditions or difficult to synthesize.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for the synthesis of polymers from bromophenyl acrylates. libretexts.orgthieme-connect.deresearchgate.net These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, resulting in well-defined precursor polymers. libretexts.orgthieme-connect.de The presence of the bromo-functional group is generally well-tolerated in these polymerization reactions. libretexts.orgthieme-connect.de

Once the poly(this compound) is synthesized, the pendant bromophenyl groups can be transformed into a variety of other functional moieties using well-established chemical reactions. Among the most powerful of these are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.netnih.govresearchgate.net These reactions are highly efficient and exhibit broad functional group tolerance, making them ideal for polymer modification. nih.govresearchgate.net

The Suzuki-Miyaura coupling, for instance, allows for the formation of new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govresearchgate.net This strategy can be employed to attach a wide range of substituents to the polymer backbone, thereby altering its physical and chemical properties. For example, grafting alkyl or aryl groups can modify the polymer's solubility and thermal properties. The introduction of conjugated moieties can lead to the development of new photo-responsive or light-emitting materials. mdpi.comresearchgate.net

Similarly, the Heck reaction provides a method for the arylation or vinylation of the polymer by coupling the bromophenyl group with an alkene in the presence of a palladium catalyst and a base. thieme-connect.deresearchgate.netnih.gov This reaction is instrumental in creating polymers with extended conjugation, which is a key feature for applications in organic electronics. The ability to introduce various alkene-containing molecules allows for fine-tuning of the optical and electronic properties of the resulting functional polymer. thieme-connect.denih.gov

The versatility of these post-polymerization modification techniques opens the door to a vast library of functional polymers derived from a single precursor, poly(this compound). This highlights the importance of bromophenyl acrylates as valuable building blocks in modern materials science.

Research Findings on the Functionalization of Bromophenyl Acrylate Polymers

| Precursor Polymer | Functionalization Reaction | Reagent | Resulting Functional Group | Potential Application | Reference |

| Poly(this compound) | Suzuki-Miyaura Coupling | Phenylboronic acid | Biphenyl | Modified thermal properties, Liquid crystals | nih.govresearchgate.net |

| Poly(this compound) | Suzuki-Miyaura Coupling | 4-Vinylphenylboronic acid | 4-Vinylbiphenyl | Crosslinkable materials, Organic electronics | researchgate.net |

| Poly(this compound) | Heck Coupling | Styrene | Stilbene | Light-emitting polymers, Optical materials | researchgate.netnih.gov |

| Poly(this compound) | Heck Coupling | Methyl acrylate | Methyl cinnamate (B1238496) derivative | Modified solubility, Adhesives | thieme-connect.deresearchgate.net |

| Poly(4-bromostyrene) | Suzuki-Miyaura Coupling | Thiophene-2-boronic acid | Phenyl-thiophene | Conductive polymers, Organic electronics | researchgate.net |

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives and Analogues

The synthetic exploration of methyl 3-(4-bromophenyl)acrylate has primarily focused on three key regions of the molecule: the ester group, the phenyl ring, and the acrylate (B77674) moiety. These modifications are typically achieved through well-established organic reactions, allowing for the introduction of a wide array of functional groups and structural motifs.

Modifications to the Ester Group

The methyl ester functionality of this compound is a prime target for modification to influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of various ester analogues is commonly achieved through transesterification or by the esterification of the parent carboxylic acid, 3-(4-bromophenyl)acrylic acid.

One common approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be reacted with a variety of alcohols in the presence of an acid catalyst to yield different alkyl and aryl esters. For instance, studies on related cinnamate (B1238496) derivatives have shown that varying the alkyl chain length of the ester group can significantly impact antimicrobial and antifungal activities. An increase in the carbon chain length from a methyl to a butyl group in cinnamates has been correlated with enhanced antifungal action, a phenomenon attributed to increased lipophilicity facilitating better penetration of biological membranes.

Furthermore, the synthesis of amide analogues from the corresponding acrylic acid is another important derivatization strategy. Reaction of 3-(4-bromophenyl)acrylic acid with various primary and secondary amines, often facilitated by coupling agents, yields N-substituted acrylamides. This modification introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets.

Substitutions on the Phenyl Ring

The 4-bromo-substituted phenyl ring is a critical component for the biological activity of these compounds and offers numerous possibilities for derivatization. The bromine atom itself can serve as a handle for further transformations through cross-coupling reactions.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for modifying the phenyl ring. For example, the reaction of this compound with various alkenes can introduce new substituents at the para-position. Similarly, the Suzuki coupling, which pairs organoboron compounds with organic halides, allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Another strategy involves the synthesis of derivatives with additional substituents on the phenyl ring. For instance, the introduction of a hydroxyl group can be achieved by starting from the corresponding hydroxy-bromobenzaldehyde. The synthesis of (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate showcases a more complex modification, where a bromophenoxy group is introduced onto the phenyl ring via a methylene (B1212753) ether linkage.

The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating biological activity. Studies on related N-phenyl cinnamamides have demonstrated that the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the Michael acceptor system, thereby influencing its interaction with biological nucleophiles.

Alterations of the Acrylate Moiety

The acrylate double bond is another key feature that can be modified to influence the reactivity and biological profile of the molecule. While the trans-configuration is generally preferred for many biological activities, the synthesis of cis-isomers or the saturation of the double bond can provide valuable SAR data.

Bromination of the double bond in cinnamic acid derivatives has been shown to enhance antimicrobial activity. This suggests that the electrophilicity of the molecule can be a key determinant of its biological function.

Furthermore, the synthesis of more complex structures, such as the acrylate copolymer based on 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate, demonstrates the potential for significant alterations to the core acrylate structure, leading to novel materials with unique properties. The Wittig reaction is a classic and versatile method for constructing the acrylate double bond, starting from an appropriate aldehyde (e.g., 4-bromobenzaldehyde) and a phosphorus ylide. This method allows for the introduction of various substituents on the alpha-carbon of the acrylate moiety.

Systematic Structural Variations for Targeted Research

The synthesis of a library of derivatives with systematic structural variations is a cornerstone of modern drug discovery and materials science. For this compound, this involves a methodical approach to altering each part of the molecule to probe its contribution to a specific biological or material property.

For example, in the context of developing new antimicrobial agents, a systematic study might involve:

Ester Variation: Synthesizing a series of alkyl esters with increasing chain length (methyl, ethyl, propyl, butyl, etc.) to study the effect of lipophilicity on antibacterial and antifungal efficacy.

Phenyl Ring Substitution: Introducing a variety of substituents (e.g., chloro, fluoro, nitro, methoxy (B1213986), methyl) at different positions on the phenyl ring to evaluate the impact of electronic and steric effects.

Acrylate Modification: Investigating the effect of substituents on the alpha- and beta-positions of the acrylate group to understand their role in Michael addition reactivity and target engagement.

These systematic variations allow researchers to build a comprehensive picture of the SAR, identifying key pharmacophoric features and guiding the design of more potent and selective compounds.

| Modification Site | Type of Variation | Potential Impact |

| Ester Group | Alkyl chain length (e.g., methyl, ethyl, butyl) | Lipophilicity, membrane permeability, metabolic stability |

| Ester Group | Aryl esters | Steric bulk, electronic properties, potential for pi-stacking interactions |

| Ester Group | Amide formation (N-substituted) | Hydrogen bonding capacity, polarity, target interaction |

| Phenyl Ring | Halogen substitution (e.g., F, Cl for Br) | Electronic effects, lipophilicity, metabolic stability |

| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Electronic properties of the aromatic ring and acrylate system |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Electronic properties, potential for specific interactions |

| Acrylate Moiety | Substitution at the alpha-position | Steric hindrance, reactivity of the Michael acceptor |

| Acrylate Moiety | Substitution at the beta-position | Electronic effects on the Michael acceptor, steric interactions |

| Acrylate Moiety | Saturation of the double bond | Loss of planarity, removal of the Michael acceptor functionality |

Methodologies for Structure-Property Relationship Analysis

To translate the large datasets generated from systematic derivatization into meaningful insights, various methodologies for structure-property relationship analysis are employed. These range from qualitative SAR assessments to more sophisticated quantitative and computational approaches.

Qualitative Structure-Activity Relationship (SAR) Analysis: This involves the empirical observation of how changes in chemical structure affect biological activity. By comparing the activity of a series of related compounds, researchers can deduce which functional groups and structural features are important for the desired effect. For instance, observing that bromination of the double bond in cinnamic acid derivatives consistently leads to increased antimicrobial activity is a qualitative SAR finding. odinity.com

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This is achieved by correlating physicochemical properties (descriptors) of the molecules with their measured biological activities using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov Key steps in a QSAR study include:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound, representing its electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods are used to build a predictive model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For halogenated cinnamic acid esters, relevant descriptors might include lipophilicity (logP), electronic parameters (Hammett constants), steric parameters (Taft constants, molar refractivity), and quantum chemical descriptors (HOMO/LUMO energies).

3D-QSAR and Computational Docking: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.